molecular formula C12H11N3O2 B2617671 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid CAS No. 1365988-06-2

1-(Quinazolin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B2617671
CAS No.: 1365988-06-2
M. Wt: 229.239
InChI Key: RKSAGXPXYULDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinazolin-4-yl)azetidine-3-carboxylic acid (CAS 1365988-06-2) is a synthetic organic compound with the molecular formula C 12 H 11 N 3 O 2 and a molecular weight of 229.24 g/mol . This chemical features a quinazolinone heterocyclic scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its association with a broad spectrum of biological activities . The quinazolinone core is of significant research value, particularly in the field of oncology. Derivatives of quinazolin-4(3H)-one have demonstrated potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with efficacy superior to the positive control lapatinib in some studies . The mechanism of action for this class of compounds often involves the inhibition of key tyrosine protein kinases—such as EGFR, HER2, and CDK2—that are crucial for cellular growth, division, and proliferation . Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are quinazoline-based and act as kinase inhibitors, underscoring the therapeutic potential of this structural class . Beyond anticancer applications, the quinazolinone scaffold is also investigated for its potential antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial properties . This product is supplied for laboratory research use only. It is strictly not for diagnostic, therapeutic, or personal use. All statements are for informational purposes only, and researchers should refer to the Safety Data Sheet (SDS) prior to handling. The compound has been assigned the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-quinazolin-4-ylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSAGXPXYULDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinazoline ring followed by the introduction of the azetidine ring and subsequent carboxylation. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(Quinazolin-4-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.

    Hydrolysis: This reaction can break down the compound into simpler components.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cancer Treatment

Mechanism of Action:
The compound has been identified as a potential inhibitor of various cancer types through its interaction with specific cellular pathways. For instance, quinazoline derivatives have been shown to inhibit receptor tyrosine kinases, which are critical in the signaling pathways that lead to cell proliferation and survival in cancers .

Case Studies:

  • A study indicated that quinazoline derivatives, including those similar to 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid, exhibited significant cytotoxic effects against multiple cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be as low as 7.09 µM/L, demonstrating their potency compared to standard chemotherapeutics like doxorubicin .
  • Another research highlighted the use of quinazoline-based compounds as multi-target inhibitors, affecting tubulin polymerization and inducing apoptosis in cancer cells. These compounds showed increased activity against resistant cancer cell lines .

Anti-inflammatory Properties

Therapeutic Potential:
The anti-inflammatory properties of this compound have been explored extensively. Quinazoline derivatives are known to inhibit various inflammatory mediators, making them candidates for treating conditions characterized by inflammation.

Research Findings:

  • A novel class of quinazoline derivatives was synthesized and tested for anti-inflammatory activity, showing significant inhibition of edema in animal models. The compounds demonstrated varying degrees of efficacy compared to traditional anti-inflammatory drugs like indomethacin .

Additional Biological Activities

Antimicrobial Activity:
Research has indicated that quinazoline derivatives may possess antimicrobial properties. They have been evaluated for their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Antidiabetic Effects:
Some studies have shown that these compounds can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients .

Summary Table of Applications

Application Area Mechanism/Action Example Studies/Findings
Cancer TreatmentInhibits receptor tyrosine kinases; induces apoptosisIC50 values < 10 µM against MCF-7 and HepG2 cell lines
Anti-inflammatoryInhibits inflammatory mediatorsSignificant edema reduction compared to indomethacin
AntimicrobialActive against various bacterial strainsDemonstrated efficacy in treating infections
AntidiabeticInhibits alpha-amylase and alpha-glucosidaseEffective in managing blood sugar levels

Mechanism of Action

The mechanism of action of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : Substituents like 4-methoxybenzyl (logP ~1.5) improve membrane permeability compared to polar groups (e.g., carboxylic acid, logP ~-0.5) .

Contrasting Features

  • Target Specificity : While quinazoline derivatives often target tyrosine kinases, pyrimidine analogs (e.g., 1-(5-Chloro-pyrimidin-2-yl)azetidine-3-carboxylic acid) may inhibit nucleotide metabolism enzymes .
  • Synthetic Complexity: Halogenated and cyano-substituted derivatives (e.g., 1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid) require specialized catalysts for synthesis, unlike Boc-protected analogs, which are straightforward to prepare .

Biological Activity

1-(Quinazolin-4-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_2

This compound features a quinazoline ring, which is known for its diverse biological activities, including anticancer properties. The azetidine moiety contributes to its pharmacological profile by enhancing lipophilicity and possibly influencing receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and survival. Key mechanisms include:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which play crucial roles in signaling pathways that regulate cell growth and differentiation. For instance, studies indicate that quinazoline compounds can inhibit EGFR and VEGFR signaling pathways, leading to reduced tumor cell proliferation .
  • Induction of Apoptosis : Research has demonstrated that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This balance is critical for determining cell fate during treatment .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), have shown that this compound exhibits significant cytotoxicity. For instance, IC50 values were reported as low as 7.09 µM against HepG2 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : The compound's mechanism involves cell cycle arrest at the G1 phase and subsequent apoptosis induction, as evidenced by flow cytometry analyses .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial efficacy:

  • Synthesis of Derivatives : Various derivatives synthesized from this compound have shown promising results against bacterial strains. For example, modifications to the azetidine ring have enhanced antibacterial activity against resistant strains .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM) against HepG2Mechanism of Action
This compound7.09EGFR/VEGFR inhibition, apoptosis induction
Quinazoline derivative A18.79Tyrosine kinase inhibition
Quinazoline derivative B20.98Cell cycle arrest

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of quinazoline derivatives, including this compound, demonstrating improved anticancer activity through structural modifications .
  • Antimicrobial Efficacy : Another research highlighted the synthesis of Schiff bases from quinazolines, which showed enhanced antimicrobial properties against various pathogens compared to their parent compounds .

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisOptimal Conditions
Alkyl 2-(quinazolin-4-ylidene)hydrazine-1-carbonyl benzoatePrecursor for heterocyclizationpH 4–5, 80°C, 12h
4-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)benzoic acidByproduct of hydrolytic cleavageAvoid aqueous basic conditions

Q. Table 2. Anti-Inflammatory Activity of Structural Analogs

Substituent (Quinazoline C2)IC50 (COX-2, μM)Notes
-H12.5 ± 1.2Baseline activity
-Cl5.8 ± 0.7Enhanced electron withdrawal
-NO24.2 ± 0.5Optimal steric bulk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.